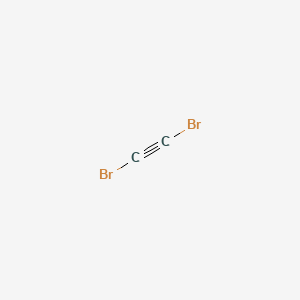
Dibromoacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromoacetylene is a molecular chemical compound with the formula C₂Br₂. It is characterized by the presence of an acetylene group where both hydrogen atoms are substituted by bromine atoms. This compound is known for its explosive nature and sensitivity to air, making it a subject of interest in various chemical studies .
Preparation Methods
Dibromoacetylene can be synthesized through several methods:
Reaction with 1,1,2-tribromoethylene and potassium hydroxide: This method is hazardous due to the risk of explosions.
Reaction of acetylene with phenyl lithium: At -50°C, acetylene reacts with phenyl lithium to form lithium acetylide, which then reacts with bromine to yield this compound.
Reaction with sodium hypobromite (NaOBr): This is another method to synthesize this compound.
Chemical Reactions Analysis
Dibromoacetylene undergoes various chemical reactions:
Scientific Research Applications
Dibromoacetylene has several applications in scientific research:
Chemistry: It is used in the synthesis of various brominated compounds and as a reagent in organic synthesis.
Material Science:
Industrial Applications: Due to its reactivity, this compound is used in the production of other brominated chemicals.
Mechanism of Action
The mechanism of action of dibromoacetylene involves its high reactivity due to the presence of the acetylene group substituted with bromine atoms. This reactivity makes it prone to spontaneous combustion in air, producing black sooty smoke and a red flame . When heated, it explodes, yielding carbon and other substances .
Comparison with Similar Compounds
Dibromoacetylene can be compared with other similar compounds such as:
1,2-Dibromoethylene: This compound also contains bromine atoms attached to a carbon-carbon double bond but differs in its reactivity and applications.
1,2-Dibromoethane: Known for its use as a pesticide and in leaded gasoline, it has different industrial applications compared to this compound.
This compound stands out due to its unique reactivity and potential for polymerization, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
624-61-3 |
|---|---|
Molecular Formula |
C2Br2 |
Molecular Weight |
183.83 g/mol |
IUPAC Name |
1,2-dibromoethyne |
InChI |
InChI=1S/C2Br2/c3-1-2-4 |
InChI Key |
JNFBOWNNNAHVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















